Barium silicate crystal structure analysis
Barium silicate crystal structure analysis
An In-depth Technical Guide to the Crystal Structures of Barium Silicates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium silicates (BaO-SiO₂) are a class of inorganic compounds that have garnered significant interest across various scientific disciplines, including materials science, ceramics, and phosphor development. Their diverse crystal structures give rise to a range of physical and chemical properties, making them suitable for applications such as host lattices for phosphors in solid-state lighting, high-refractive-index glass, and specialized ceramics.[1] The arrangement of silicate tetrahedra ([SiO₄]⁴⁻) and the coordination environment of the barium cations (Ba²⁺) define the crystallographic landscape of these materials. Understanding these structures at an atomic level is critical for predicting material properties and designing novel compounds with tailored functionalities.
This technical guide provides a comprehensive analysis of the crystal structures of prominent barium silicate phases. It summarizes key crystallographic data, details the experimental protocols used for their characterization, and visualizes the relationships and workflows central to their study.
Key Barium Silicate Crystal Structures
The barium silicate system is characterized by several stable and metastable polymorphs, primarily based on the BaO:SiO₂ molar ratio. The most extensively studied compounds are barium metasilicate (BaSiO₃) and barium orthosilicate (Ba₂SiO₄).
Barium Metasilicate (BaSiO₃)
Barium metasilicate is known to exist in several polymorphic forms, with the most common being orthorhombic and a high-pressure cubic perovskite phase.
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Orthorhombic BaSiO₃ (P2₁2₁2₁): This is a stable form at ambient conditions. The structure consists of corner-sharing [SiO₄] tetrahedra, forming chains.[2] The Ba²⁺ ions are situated in 8-fold coordination with oxygen atoms, with Ba-O bond distances ranging from 2.66 to 3.35 Å.[3]
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Cubic Perovskite BaSiO₃ (Pm-3m): This high-pressure phase adopts the classic perovskite structure.[4] It features a network of corner-sharing [SiO₆] octahedra. The barium ion is located at the center of the cubic unit cell, coordinated by 12 oxygen atoms in a cuboctahedral arrangement.[4] This structure is significantly denser than its orthorhombic counterpart.
Barium Orthosilicate (Ba₂SiO₄)
Barium orthosilicate is a key host material for phosphors. Its structure is characterized by isolated [SiO₄] tetrahedra.
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Orthorhombic Ba₂SiO₄ (Pnma): This is the most commonly reported structure for Ba₂SiO₄. The crystal lattice contains isolated [SiO₄] tetrahedra.[5] A notable feature is the presence of two distinct crystallographic sites for the Ba²⁺ cations. One site has a 9-coordinate geometry, while the other is 10-coordinate, with Ba-O bond distances ranging from 2.66 to 3.22 Å.[5]
Other Barium Silicate Phases
The BaO-SiO₂ system also includes other complex silicates, often identified in geological samples or specialized syntheses. These include compounds with different silicate chain, layer, or ring structures, such as BaSi₂O₅ (Sanbornite) and the hydrated mineral Bigcreekite (BaSi₂O₅·4H₂O).[6][7]
Data Presentation: Crystallographic Parameters
The quantitative crystallographic data for the primary barium silicate phases are summarized below for comparative analysis.
Table 1: Crystallographic Data for Barium Metasilicate (BaSiO₃) Polymorphs
| Parameter | Orthorhombic (P2₁2₁2₁) | Cubic (Pm-3m) |
| Crystal System | Orthorhombic | Cubic |
| Space Group | P2₁2₁2₁ (19) | Pm-3m (221) |
| Lattice Constant a (Å) | 4.64 | 3.84 |
| Lattice Constant b (Å) | 5.69 | 3.84 |
| Lattice Constant c (Å) | 12.71 | 3.84 |
| Lattice Angles (α, β, γ) | 90°, 90°, 90° | 90°, 90°, 90° |
| Unit Cell Volume (ų) | 335.46 | 56.49 |
| Calculated Density (g/cm³) | 4.23 | 6.27 |
| Coordination (Ba²⁺) | 8 | 12 |
| Coordination (Si⁴⁺) | 4 (Tetrahedra) | 6 (Octahedra) |
| Data Source | [2][3] | [4] |
Table 2: Crystallographic Data for Orthorhombic Barium Orthosilicate (Ba₂SiO₄)
| Parameter | Orthorhombic (Pnma) |
| Crystal System | Orthorhombic |
| Space Group | Pnma (62) |
| Lattice Constant a (Å) | 5.884 |
| Lattice Constant b (Å) | 7.602 |
| Lattice Constant c (Å) | 10.413 |
| Lattice Angles (α, β, γ) | 90°, 90°, 90° |
| Unit Cell Volume (ų) | 465.98 (Calculated) |
| Coordination (Ba²⁺) | Site 1: 9, Site 2: 10 |
| Coordination (Si⁴⁺) | 4 (Tetrahedra) |
| Data Source | [5][8] |
Experimental Protocols
The determination of barium silicate crystal structures relies on a combination of synthesis, characterization, and data refinement techniques.
Synthesis Methodologies
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Solid-State Reaction: This is the most conventional method for preparing polycrystalline barium silicate powders. High-purity precursors, such as barium carbonate (BaCO₃) and silicon dioxide (SiO₂), are intimately mixed in stoichiometric ratios. The mixture is then subjected to a series of high-temperature calcinations (typically >1000°C) in a furnace, often with intermediate grinding steps to ensure homogeneity.[9]
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Sol-Gel Method: This wet-chemical technique offers better control over particle size and homogeneity at lower synthesis temperatures. It involves the hydrolysis and condensation of molecular precursors, such as barium acetate and tetraethyl orthosilicate (TEOS), to form a gel. The gel is then dried and calcined to yield the final crystalline product.[10]
Structural Characterization: X-ray Diffraction (XRD)
X-ray diffraction is the definitive technique for crystal structure analysis.
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Principle: When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystallographic planes of atoms. Constructive interference occurs at specific angles (2θ) that satisfy Bragg's Law (nλ = 2dsinθ), where d is the spacing between atomic planes. The resulting diffraction pattern of peak positions and intensities serves as a unique "fingerprint" of the crystal structure.[11][12]
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Instrumentation: A powder diffractometer is typically used, equipped with an X-ray source (e.g., Cu Kα), sample holder, and detector.[13]
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Data Collection: The sample is scanned over a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle. For a typical analysis of barium silicates, the 2θ range might be 10-90°.[13]
Data Analysis: Rietveld Refinement
Rietveld refinement is a powerful computational method used to analyze powder XRD data. It involves fitting a complete calculated diffraction pattern to the experimental data, allowing for the precise determination of structural parameters.[14]
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Procedure:
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An initial structural model is proposed, including the space group, approximate lattice parameters, and atomic positions.
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A mathematical function (e.g., pseudo-Voigt) is used to model the shape of the diffraction peaks.[15]
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A computer program (such as GSAS-II or FullProf) iteratively refines the structural and instrumental parameters (e.g., lattice constants, atomic coordinates, thermal parameters, peak shape factors) to minimize the difference between the calculated and observed diffraction patterns.[15][16]
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The quality of the fit is assessed using statistical indicators (R-factors), which quantify the agreement between the experimental and calculated profiles.[17]
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Visualizations
Logical and Experimental Workflows
The following diagrams illustrate the relationships between different barium silicate phases and the general workflow for their structural analysis.
Caption: Polymorphic relationships of key barium silicate compounds.
Caption: Experimental workflow for barium silicate crystal structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mp-7339: BaSiO3 (orthorhombic, P2_12_12_1, 19) [legacy.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Mineralogy and crystal structures of barium silicate minerals from Fresno County, California - UBC Library Open Collections [open.library.ubc.ca]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mp-17612: Ba2SiO4 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digital.bnpengage.com [digital.bnpengage.com]
- 12. m.youtube.com [m.youtube.com]
- 13. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials -Journal of dental hygiene science | Korea Science [koreascience.kr]
- 14. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
- 15. mdpi.com [mdpi.com]
- 16. redalyc.org [redalyc.org]
- 17. Synthesis, Crystal Structure, and Optical Properties of the Barium meta-Pertechnetate Ba[TcO4]2 - PMC [pmc.ncbi.nlm.nih.gov]
